- Preparation of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione, China, , ,

Cas no 935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)

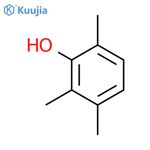

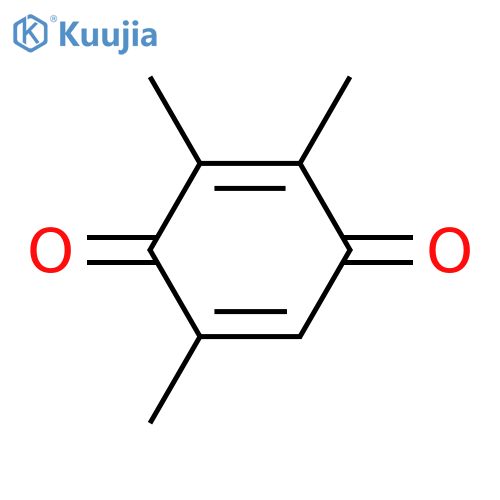

935-92-2 structure

Nome do Produto:2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,3,5-trimethyl-p-benzoquinone

- 2,3,5-Trimethylquinone

- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

- TRIMETHYLQUINONE

- 2,3,5-Trimethyl-1,4-benzoquinone

- 2,3,5-trimethylbenzo-1,4-quinone

- 2,3,6-trimethyl-1,4-benzoquinone

- 2,3,6-trimethyl-p-benzoquinone

- Cumoquinone

- p-Pseudocumoquinone

- Pseudocumoquinone

- Trimethyl-1,4-benzoquinone

- Trimethylbenzoquinone

- Trimethyl-p-benzoquinone

- Trimethyl-p-quinone

- 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione

- 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

- 2,3,5-Trimethylbenzoquinone

- 2,3,6-Trimethylbenzoquinone

- Trimethylchinon [German]

- 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)

- Benzoquinone, trimethyl- (6CI)

- p-Benzoquinone, 2,3,5-trimethyl- (8CI)

- p-Benzoquinone, trimethyl- (5CI)

- 1,4-Cyclohexanedione, 2,3,5-trimethyl-

- NSC 93919

- ψ-Cumoquinone

- EN300-159713

- F16508

- 2,5-Trimethyl-1,4-benzoquinone

- DB-057413

- CHEMBL423039

- AKOS000493633

- W-109103

- 2,3,5-Trimethyl-[1,4]benzoquinone

- p-Benzoquinone, 2,3,5-trimethyl-

- 2,5-Trimethylquinone

- Trimethylchinon

- 2,4-dione, 2,3,5-trimethyl-

- NSC-93919

- BBL100342

- InChI=1/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H

- 2,5-Cyclohexadien-1,4-dione, 2,3,5-trimethyl-

- UNII-O26GU14U9E

- Benzoquinone, trimethyl-

- F3145-3278

- Z57265388

- 2,6-Trimethyl-p-benzoquinone

- O26GU14U9E

- Pseudocomoquinone

- Q27285228

- .psi.-Cumoquinone

- NSC93919

- 2,6-Trimethylbenzoquinone

- 2,5-Trimethyl-p-benzoquinone

- p-Benzoquinone,3,5-trimethyl-

- DS-3256

- 2,5-Trimethylbenzoquinone

- T3768

- EINECS 213-309-2

- SCHEMBL22805

- CS-0153133

- 935-92-2

- 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione

- STK040623

- NS00039575

- DTXSID5061320

- MFCD00045537

- SY115471

-

- MDL: MFCD00045537

- Inchi: 1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3

- Chave InChI: QIXDHVDGPXBRRD-UHFFFAOYSA-N

- SMILES: O=C1C(C)=C(C)C(=O)C(C)=C1

Propriedades Computadas

- Massa Exacta: 150.06808g/mol

- Carga de Superfície: 0

- XLogP3: 1.8

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 150.06808g/mol

- Massa monoisotópica: 150.06808g/mol

- Superfície polar topológica: 34.1Ų

- Contagem de Átomos Pesados: 11

- Complexidade: 293

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: 18

- Carga de Superfície: 0

Propriedades Experimentais

- Densidade: 0.9820 (rough estimate)

- Ponto de Fusão: No data available

- Ponto de ebulição: 215°C(lit.)

- Ponto de Flash: 77.3±17.4 °C

- Índice de Refracção: 1.5470 (estimate)

- PSA: 34.14000

- LogP: 1.42090

- Pressão de vapor: 0.1±0.4 mmHg at 25°C

- λmax: 255(MeOH)(lit.)

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:dangerous

- Declaração de perigo: H301+H311-H315-H319

- Declaração de Advertência: P264-P270-P280-P301+P310+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P405-P501

- Instrução de Segurança: H301+H311+H315+H319

- RTECS:GU4709600

- PackingGroup:III

- Condição de armazenamento:0-10°C

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Dados aduaneiros

- CÓDIGO SH:2914690090

- Dados aduaneiros:

China Customs Code:

2914690090Overview:

2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Summary:

2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-159713-0.5g |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-5g |

2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 97% | 5g |

¥80.0 | 2024-07-18 | |

| Enamine | EN300-159713-0.25g |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-159713-50.0g |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 95.0% | 50.0g |

$235.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-1g |

2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 97% | 1g |

¥25.0 | 2024-07-18 | |

| TRC | T207361-1g |

Trimethylquinone |

935-92-2 | 1g |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3768-1G |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 98.0%(GC) | 1G |

1375.0CNY | 2021-07-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-25g |

2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 97% | 25g |

¥302.0 | 2024-07-18 | |

| Enamine | EN300-159713-10.0g |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 95.0% | 10.0g |

$54.0 | 2025-03-21 | |

| Enamine | EN300-159713-25.0g |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |

935-92-2 | 95.0% | 25.0g |

$127.0 | 2025-03-21 |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cryptomelane (K(Mn8O16)) Solvents: Acetonitrile ; 4 h, 80 °C

Referência

- Microwave-Assisted Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2) Nanomaterials under Continuous Flow Conditions, Journal of Physical Chemistry C, 2010, 114(34), 14417-14426

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide , Copper ; 30 min, rt

Referência

- Cu2+-containing composites based on zirconia and powdered cellulose: effect of surface charge on their complexation and catalytic properties, Khimicheskaya Fizika, 2014, 33(6), 27-36

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: Acetonitrile , Water ; 15 min, 60 °C

Referência

- H2O2-based selective oxidations by divanadium-substituted polyoxotungstate supported on nitrogen-doped carbon nanomaterials, Catalysis Today, 2020, 354, 196-203

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Titanocene dichloride , Titanium , Silica Solvents: Acetonitrile ; 30 min, 80 °C

Referência

- Highly Selective Oxidation of Alkylphenols to Benzoquinones with Hydrogen Peroxide over Silica-Supported Titanium Catalysts: Titanium Cluster Site versus Titanium Single Site, Advanced Synthesis & Catalysis, 2009, 351, 1877-1889

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sulfuric acid , Water Solvents: Methanol , Acetonitrile ; 0 °C

Referência

- Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones, ACS Sustainable Chemistry & Engineering, 2023, 11(20), 7755-7764

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrogen peroxide Catalysts: Titanium Solvents: Acetonitrile ; 10 min, 80 °C

Referência

- Environmentally Benign Oxidation of Alkylphenols to p-Benzoquinones: A Comparative Study of Various Ti-Containing Catalysts, Topics in Catalysis, 2014, 57(17-20), 1377-1384

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium peroxymonosulfate Catalysts: Sodium (SP-4-1)-[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-κN29,κN30,κ… Solvents: Methanol , Water ; 5 min, rt

Referência

- Oxidation of 2,3,6-trimethylphenol with potassium peroxymonosulfate catalyzed by iron and cobalt phthalocyanine tetrasulfonates in a methanol-water mixture, Applied Catalysis, 2008, 340(1), 52-58

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ; 5 h, 50 °C

Referência

- Preparation of 2,3,5-trimethyl-1,4-benzoquinone by oxygen oxidation, China, , ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Oxygen Solvents: 1-Hexanol , Water ; 20 min, 60 °C

Referência

- Trimethyl-1,4-benzoquinone synthesis via 2,3,6-trimethylphenol catalytic oxidation by oxygen in the presence of non-Keggin-type Mo-V-phosphoric heteropoly acid solutions, Journal of Chemistry and Chemical Engineering, 2013, 7(9), 808-820

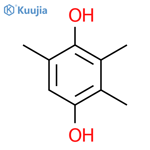

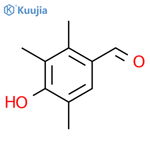

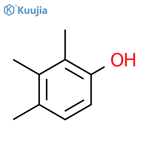

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Raw materials

- Phenol, trimethyl-

- 4-hydroxy-2,3,5-trimethylbenzaldehyde

- 2,3,6-Trimethylphenol

- Trimethylhydroquinone

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preparation Products

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Literatura Relacionada

-

Diefeng Su,Zhongzhe Wei,Shanjun Mao,Jing Wang,Yi Li,Haoran Li,Zhirong Chen,Yong Wang Catal. Sci. Technol. 2016 6 4503

-

M. Selvaraj Catal. Sci. Technol. 2014 4 2674

-

Shenzhen Chang,Yanhong Chen,Haiyan An,Qingshan Zhu,Huiyun Luo,Yaohui Huang Green Chem. 2021 23 8591

-

M. Selvaraj Catal. Sci. Technol. 2014 4 2674

-

Mónica Carril,Philipp Altmann,Werner Bonrath,Thomas Netscher,Jan Schütz,Fritz E. Kühn Catal. Sci. Technol. 2012 2 722

935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione) Produtos relacionados

- 110-93-0(6-Methyl-hepten-2-one)

- 127-41-3(a-Ionone (>90%))

- 112055-76-2(2,5-Cyclohexadiene-1,4-dione,5-decyl-2,3-dimethyl-)

- 553-97-9(p-Toluquinone)

- 137-18-8(2,5-Xyloquinone)

- 527-61-7(2,6-Dimethylbenzoquinone)

- 526-86-3(2,3-Dimethylbenzoquinone)

- 79-77-6(beta-Ionone, synthetic)

- 527-17-3(2,3,5,6-Tetramethyl-p-benzoquinone)

- 57122-06-2(4,6-dimethoxy-5-methyl-2,3-dihydro-1H-inden-1-one)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:935-92-2)TRIMETHYLQUINONE

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito